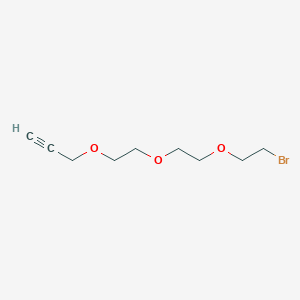
Propargyl-PEG3-Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG3-Bromide is a compound that features a propargyl group and a bromide group attached to a polyethylene glycol (PEG) chain. This compound is widely used in various chemical reactions, particularly in the field of click chemistry, where it reacts with azide-functionalized biomolecules to form stable triazole linkages . The presence of the propargyl group makes it highly reactive and versatile for numerous synthetic applications.
Mechanism of Action
Target of Action
Propargyl-PEG3-Bromide is a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) which joins two essential ligands . These ligands are crucial for forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound contains a propargyl group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This is achieved by leveraging the intracellular ubiquitin-proteasome system within cells .
Action Environment
The rate of propargyl bromide degradation increases with increasing soil organic matter content, and the degradation coefficient value was correlated to the organic carbon content of the soil . . These findings suggest that environmental factors such as soil composition can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG3-Bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Alkyne group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Cellular Effects
Its role as a PROTAC linker suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing Azide groups . This reaction forms a stable triazole linkage, which is crucial in the synthesis of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-Bromide can be synthesized through the modification of commercially available heterobifunctional PEG derivatives. The process typically involves the following steps:
Starting Material: PEG with an α-hydroxyl group and an ω-carboxyl group is used as the starting polymer.
Modification: The carboxyl group is modified into a propargyl group using propargyl bromide.
Final Product: The resulting compound is this compound, which contains a propargyl group at one end and a bromide group at the other end.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG3-Bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Click Chemistry: The propargyl group reacts with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Click Chemistry: Copper catalysts are used to facilitate the reaction between the propargyl group and azides.
Major Products:
Nucleophilic Substitution: The major products are substituted PEG derivatives where the bromide group is replaced by the nucleophile.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Scientific Research Applications
Propargyl-PEG3-Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules for various studies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Comparison with Similar Compounds
Propargyl-PEG4-Bromide: Similar structure but with a longer PEG chain.
Propargyl-PEG2-Bromide: Similar structure but with a shorter PEG chain.
Propargyl-PEG3-Azide: Contains an azide group instead of a bromide group.
Uniqueness: Propargyl-PEG3-Bromide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both propargyl and bromide groups makes it highly versatile for various chemical reactions, particularly in click chemistry and nucleophilic substitution .
Properties
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGSOGCOFXYRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
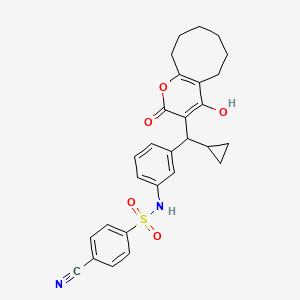
![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)
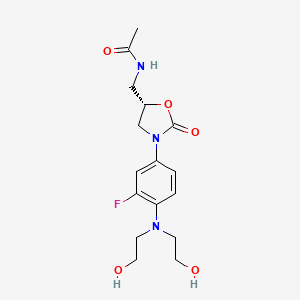
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)
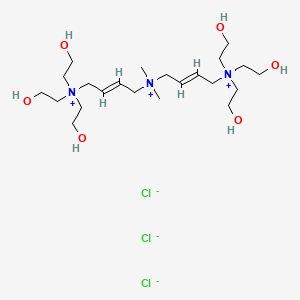

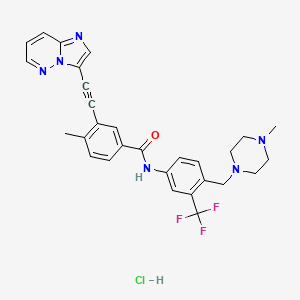
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)
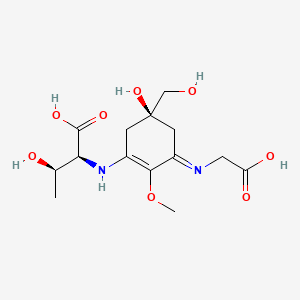
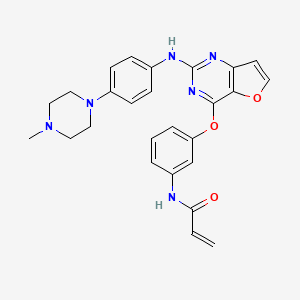

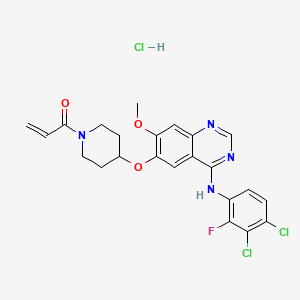
![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)
